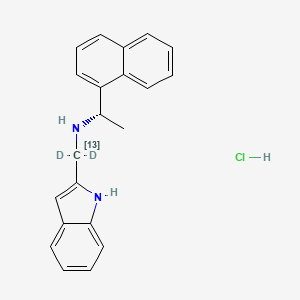

ent-Calindol-13C,d2 Hydrochloride

Descripción general

Descripción

ent-Calindol-13C,d2 Hydrochloride: is a labeled analogue of ent-Calindol, which is a new calcimimetic acting at the calcium-sensing receptor. The compound is used in various scientific research applications, particularly in metabolic research and organic chemistry.

Análisis De Reacciones Químicas

ent-Calindol-13C,d2 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

ent-Calindol-13C,d2 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Utilized in metabolic research to study metabolic pathways in vivo.

Medicine: Employed in clinical diagnostics for imaging and diagnosis.

Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.

Mecanismo De Acción

The mechanism of action of ent-Calindol-13C,d2 Hydrochloride involves its role as a calcimimetic, acting at the calcium-sensing receptor. This interaction influences calcium homeostasis in the body, which is crucial for various physiological processes.

Comparación Con Compuestos Similares

ent-Calindol-13C,d2 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

ent-Calindol: The non-labeled analogue.

Cinacalcet: Another calcimimetic used in the treatment of secondary hyperparathyroidism.

Etelcalcetide: A calcimimetic used in the management of secondary hyperparathyroidism in patients with chronic kidney disease.

Actividad Biológica

ent-Calindol-13C,d2 Hydrochloride is a stable isotopically labeled derivative of ent-Calindol, primarily recognized for its role as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications related to calcium homeostasis and signaling pathways. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological systems, and implications for future research.

- Molecular Formula : C21H21ClN2

- Molar Mass : Approximately 339.86 g/mol

- CAS Number : 1217619-32-3

This compound acts as a calcimimetic , which means it enhances the sensitivity of the CaSR to extracellular calcium ions. This interaction leads to increased activation of the CaSR signaling pathway, which is crucial for maintaining calcium homeostasis in various tissues including the parathyroid gland and kidneys. The compound binds to a site on the receptor distinct from the calcium binding site, effectively modulating receptor activity without directly competing with calcium .

Positive Allosteric Modulation of CaSR

The primary biological activity of this compound is its function as a positive allosteric modulator (PAM) of CaSR. This modulation is characterized by:

- Increased Affinity : The compound increases the receptor's affinity for calcium ions, leading to enhanced signaling.

- EC50 Value : The effective concentration (EC50) for activating CaSR has been reported at approximately 132 nM .

Implications for Disease Treatment

Research suggests that this compound may play a role in treating conditions associated with calcium imbalances, such as:

- Hyperparathyroidism

- Osteoporosis

The modulation of parathyroid hormone secretion through CaSR activation may provide therapeutic benefits in these conditions .

Study on Calcium-Sensing Receptor Function

A study investigated the role of CaSR in regulating intracellular signaling pathways. It was found that stimulation with calcimimetics like ent-Calindol led to:

- Activation of phospholipase C (PLC)

- Increased intracellular calcium mobilization

This suggests that compounds like ent-Calindol can influence cellular responses to calcium fluctuations, which is critical in various physiological contexts .

In Vitro Studies

In vitro experiments demonstrated that this compound could effectively stimulate phosphatidylinositol (PI) turnover in cells expressing CaSR. The observed EC50 values were:

These findings underscore its potential utility in pharmacological research aimed at understanding calcium signaling dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | EC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | C21H21ClN2 | 132 | Positive Allosteric Modulator |

| Calindol Hydrochloride | C21H21ClN2 | 132 | Positive Allosteric Modulator |

| AMG 073 | N/A | Varies | Calcimimetic |

The table above illustrates that this compound shares structural similarities with Calindol and exhibits comparable biological activities as a PAM for CaSR.

Propiedades

IUPAC Name |

(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XKBPQDPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.